Cas no 56430-99-0 (1-phenyl-1-3-(trifluoromethyl)phenylpropan-1-ol)

1-Phenyl-1-[3-(trifluoromethyl)phenyl]propan-1-ol is a fluorinated tertiary alcohol with a molecular structure incorporating both phenyl and trifluoromethylphenyl groups. This compound is of interest in synthetic organic chemistry due to its potential as an intermediate in the preparation of pharmaceuticals, agrochemicals, and specialty materials. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, making it valuable in drug discovery. Its well-defined stereochemistry and functional group compatibility allow for further derivatization under controlled conditions. The compound is typically characterized by high purity and stability, ensuring reliable performance in research and industrial applications. Proper handling and storage are recommended to maintain its integrity.
1-phenyl-1-3-(trifluoromethyl)phenylpropan-1-ol structure
56430-99-0 structure
Product Name:1-phenyl-1-3-(trifluoromethyl)phenylpropan-1-ol
CAS No:56430-99-0
MF:C16H15F3O
MW:280.284915208817
MDL:MFCD00867388
CID:372020
PubChem ID:41870
Update Time:2025-06-15

1-phenyl-1-3-(trifluoromethyl)phenylpropan-1-ol Chemical and Physical Properties

Names and Identifiers

    • Benzenemethanol, a-ethyl-a-phenyl-3-(trifluoromethyl)-
    • 1-phenyl-1-[3-(trifluoromethyl)phenyl]propan-1-ol
    • EINECS 260-176-1
    • FLUMECINOL
    • RGH-3332
    • Zixoryn
    • Zyxorin
    • 1-phenyl-1-3-(trifluoromethyl)phenylpropan-1-ol
    • CHEMBL2107440
    • Flumecinol, (-)-
    • AKOS012083421
    • Q27281410
    • 1-(3-TRIFLUOROMETHYLPHENYL)-1-PHENYLPROPAN-1-OL
    • Flumecinolum [INN-Latin]
    • Flumecinol [INN]
    • EN300-253142
    • alpha-Ethyl-3-(trifluoromethyl)benzhydrol
    • CHEBI:135160
    • 3-(TRIFLUOROMETHYL)-.ALPHA.-ETHYLBENZHYDROL
    • FLUMECINOL [MART.]
    • DTXSID80866560
    • Benzenemethanol, .alpha.-ethyl-.alpha.-phenyl-3-(trifluoromethyl)-
    • Flumecinol, (+)-
    • alpha-Ethyl-alpha-phenyl-3-(trifluoromethyl)-benzenemethanol
    • 3-trifluoromethyl-alpha-ethyl-benzhydrol
    • BRN 2138833
    • FMZ2L5L8WH
    • NS00054263
    • Benzenemethanol, alpha-ethyl-alpha-phenyl-3-(trifluoromethyl)-, (-)-
    • ETHYL PHENYL 3-TRIFLUOROMETHYLPHENYL CARBINOL
    • 107317-31-7
    • (+/-)-FLUMECINOL
    • FLUMECINOL [WHO-DD]
    • UNII-VWK2338NBP
    • 1-phenyl-1-(3-(trifluoromethyl)phenyl)propan-1-ol
    • BENZENEMETHANOL, .ALPHA.-ETHYL-.ALPHA.-PHENYL-3-(TRIFLUOROMETHYL)-, (+)-
    • UNII-FMZ2L5L8WH
    • .ALPHA.-ETHYL-3-(TRIFLUOROMETHYL)BENZHYDROL
    • SCHEMBL667363
    • 3-Trifluoromethyl-alpha-ethylbenzhydrol
    • JB0YA8LDOW
    • VWK2338NBP
    • FLUMECINOL [MI]
    • 107317-30-6
    • m-trifluoromethyl-alpha-ethylbenzhydrol
    • (+)-Flumecinol
    • UNII-JB0YA8LDOW
    • MFCD00867388
    • Benzenemethanol, alpha-ethyl-alpha-phenyl-3-(trifluoromethyl)-, (+)-
    • Benzenemethanol, alpha-ethyl-alpha-phenyl-3-(trifluoromethyl)-
    • Benzhydrol, alpha-ethyl-3-(trifluoromethyl)-
    • 56430-99-0
    • Flumecinolum
    • Z1020762628
    • BENZENEMETHANOL, .ALPHA.-ETHYL-.ALPHA.-PHENYL-3-(TRIFLUOROMETHYL)-, (-)-
    • MDL: MFCD00867388
    • Inchi: 1S/C16H15F3O/c1-2-15(20,12-7-4-3-5-8-12)13-9-6-10-14(11-13)16(17,18)19/h3-11,20H,2H2,1H3
    • InChI Key: DVASNQYQOZHAJN-UHFFFAOYSA-N
    • SMILES: FC(C1=CC=CC(=C1)C(C1C=CC=CC=1)(CC)O)(F)F

Computed Properties

  • Exact Mass: 280.10700
  • Monoisotopic Mass: 280.107
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 3
  • Complexity: 309
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 20.2A^2
  • XLogP3: 4.3

Experimental Properties

  • Density: 1.199
  • Boiling Point: bp0.03 106-108°
  • Flash Point: 136.8°C
  • Refractive Index: 1.518
  • PSA: 20.23000
  • LogP: 4.35130

1-phenyl-1-3-(trifluoromethyl)phenylpropan-1-ol Security Information

  • Toxicity:LD50 orally in adult rats: 2235 mg/kg (Ledniczky)

1-phenyl-1-3-(trifluoromethyl)phenylpropan-1-ol Customs Data

  • HS CODE:2906299090
  • Customs Data:

    China Customs Code:

    2906299090

    Overview:

    2906299090 Other aromatic alcohols. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2906299090 other aromatic alcohols.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%

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1-phenyl-1-3-(trifluoromethyl)phenylpropan-1-ol Suppliers

Amadis Chemical Company Limited
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(CAS:56430-99-0)1-phenyl-1-3-(trifluoromethyl)phenylpropan-1-ol
Order Number:A1237756
Stock Status:in Stock
Quantity:100mg
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 19:14
Price ($):566
Email:sales@amadischem.com

Additional information on 1-phenyl-1-3-(trifluoromethyl)phenylpropan-1-ol

Chemical Profile of 1-phenyl-1-3-(trifluoromethyl)phenylpropan-1-ol (CAS No. 56430-99-0)

1-phenyl-1-3-(trifluoromethyl)phenylpropan-1-ol, identified by its CAS number 56430-99-0, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and material science. This compound, characterized by its dual aromatic systems and a trifluoromethyl substituent, exhibits unique physicochemical properties that make it a promising candidate for various applications, particularly in the development of novel therapeutic agents and advanced materials.

The molecular structure of 1-phenyl-1-3-(trifluoromethyl)phenylpropan-1-ol consists of a propanol backbone linked to two phenyl rings, one of which is substituted with a trifluoromethyl group. This structural configuration imparts distinct electronic and steric properties to the molecule, influencing its reactivity, solubility, and interaction with biological targets. The presence of the trifluoromethyl group, in particular, is well-documented for its ability to enhance metabolic stability and binding affinity in drug-like molecules.

In recent years, the pharmaceutical industry has increasingly focused on the development of molecules containing fluorine atoms due to their favorable pharmacokinetic profiles. The trifluoromethyl group, in particular, has been extensively studied for its ability to modulate lipophilicity, metabolic stability, and binding interactions. Studies have shown that compounds incorporating this moiety often exhibit improved pharmacological activity and reduced susceptibility to enzymatic degradation. This has led to its incorporation in numerous drug candidates across different therapeutic areas.

The synthesis of 1-phenyl-1-3-(trifluoromethyl)phenylpropan-1-ol involves multi-step organic transformations that require careful optimization to achieve high yields and purity. Key synthetic strategies often involve cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to construct the aromatic ring systems. Additionally, protection-deprotection strategies may be employed to ensure regioselective functionalization. The introduction of the trifluoromethyl group can be achieved through various methods, including halogen-metal exchange followed by electrophilic addition or metal-catalyzed trifluoromethylation reactions.

One of the most compelling aspects of 1-phenyl-1-3-(trifluoromethyl)phenylpropan-1-ol is its potential application in the design of bioactive molecules. The combination of phenyl rings and the trifluoromethyl substituent creates a scaffold that can be readily modified to target specific biological pathways. For instance, derivatives of this compound have shown promise in inhibiting enzymes involved in inflammatory responses and cancer progression. The electron-withdrawing nature of the trifluoromethyl group can enhance the binding affinity of the molecule to its intended target, potentially leading to more effective therapeutic outcomes.

Recent advancements in computational chemistry have further enhanced the understanding of how structural features like the trifluoromethyl group influence molecular behavior. Molecular modeling studies have revealed that this moiety can significantly alter the electronic distribution within the molecule, affecting both its reactivity and interactions with biological targets. These insights have been instrumental in guiding the design of novel analogs with improved pharmacological properties.

The physicochemical properties of 1-phenyl-1-3-(trifluoromethyl)phenylpropan-1-ol also make it a valuable building block for material science applications. Its aromatic nature and fluorinated substituent contribute to enhanced thermal stability and chemical resistance, making it suitable for use in high-performance polymers and coatings. Additionally, its solubility characteristics can be tailored through structural modifications, allowing for applications in solution-based processing techniques such as inkjet printing or spin coating.

In conclusion, 1-phenyl-1-3-(trifluoromethyl)phenylpropan-1-ol (CAS No. 56430-99) represents a versatile compound with significant potential across multiple domains. Its unique structural features, particularly the presence of a trifluoromethyl group, contribute to its remarkable physicochemical properties and biological activity. As research continues to uncover new applications for this compound, future studies are likely to expand its utility further into innovative therapeutic agents and advanced materials.

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Amadis Chemical Company Limited
(CAS:56430-99-0)1-phenyl-1-3-(trifluoromethyl)phenylpropan-1-ol
A1237756
Purity:99%
Quantity:100mg
Price ($):566
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